molecular formula C19H15N5 B12581594 1,2,4-Triazine, 3-(1-methyl-1H-pyrazol-5-yl)-5,6-diphenyl- CAS No. 602279-36-7

1,2,4-Triazine, 3-(1-methyl-1H-pyrazol-5-yl)-5,6-diphenyl-

Cat. No.: B12581594
CAS No.: 602279-36-7
M. Wt: 313.4 g/mol
InChI Key: HNGNHEYDMWXMNO-UHFFFAOYSA-N
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Description

1,2,4-Triazine, 3-(1-methyl-1H-pyrazol-5-yl)-5,6-diphenyl- is a heterocyclic compound that features a triazine ring fused with a pyrazole ring and substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine, 3-(1-methyl-1H-pyrazol-5-yl)-5,6-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine, 3-(1-methyl-1H-pyrazol-5-yl)-5,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl rings.

Scientific Research Applications

1,2,4-Triazine, 3-(1-methyl-1H-pyrazol-5-yl)-5,6-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine, 3-(1-methyl-1H-pyrazol-5-yl)-5,6-diphenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine derivatives: Compounds with similar triazine cores but different substituents.

    Pyrazole derivatives: Compounds with pyrazole rings and various substituents.

    Phenyl-substituted heterocycles: Compounds with phenyl groups attached to different heterocyclic cores.

Uniqueness

1,2,4-Triazine, 3-(1-methyl-1H-pyrazol-5-yl)-5,6-diphenyl- is unique due to its specific combination of a triazine ring, a pyrazole ring, and phenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

602279-36-7

Molecular Formula

C19H15N5

Molecular Weight

313.4 g/mol

IUPAC Name

3-(2-methylpyrazol-3-yl)-5,6-diphenyl-1,2,4-triazine

InChI

InChI=1S/C19H15N5/c1-24-16(12-13-20-24)19-21-17(14-8-4-2-5-9-14)18(22-23-19)15-10-6-3-7-11-15/h2-13H,1H3

InChI Key

HNGNHEYDMWXMNO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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